molecular formula C24H20F2N6O B10954112 7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-5-phenyl-N-(1-propyl-1H-benzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10954112
M. Wt: 446.5 g/mol
InChI Key: BZRHZGQWYVCTAV-UHFFFAOYSA-N
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Description

7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is typically carried out in acetic acid, leading to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid and acetic acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(DIFLUOROMETHYL)-5-PHENYL-N-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
  • 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine

These compounds share similar structures but differ in their substituents, leading to variations in their biological activities and chemical properties .

Properties

Molecular Formula

C24H20F2N6O

Molecular Weight

446.5 g/mol

IUPAC Name

7-(difluoromethyl)-5-phenyl-N-(1-propylbenzimidazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H20F2N6O/c1-2-12-31-19-11-7-6-10-17(19)29-24(31)30-23(33)16-14-27-32-20(21(25)26)13-18(28-22(16)32)15-8-4-3-5-9-15/h3-11,13-14,21H,2,12H2,1H3,(H,29,30,33)

InChI Key

BZRHZGQWYVCTAV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5=CC=CC=C5

Origin of Product

United States

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